Zn (II) Protoporphyrin IX dimethyl ester
Overview
Description
Zinc (II) Protoporphyrin IX dimethyl ester: is a derivative of Protoporphyrin IX, a crucial compound in biological systems. Protoporphyrin IX is a precursor to essential prosthetic groups such as heme, cytochrome c, and chlorophylls . The zinc (II) complex of Protoporphyrin IX dimethyl ester is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zinc (II) Protoporphyrin IX dimethyl ester typically involves the metalation of Protoporphyrin IX dimethyl ester with zinc ions. The process can be carried out by dissolving Protoporphyrin IX dimethyl ester in a suitable solvent such as chloroform or methanol and then adding a zinc salt, such as zinc acetate, under controlled conditions .
Industrial Production Methods: Industrial production methods for Zinc (II) Protoporphyrin IX dimethyl ester are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Zinc (II) Protoporphyrin IX dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion.
Substitution: The compound can undergo substitution reactions where ligands attached to the zinc ion are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated using various ligands and solvents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state complexes .
Scientific Research Applications
Chemistry: Zinc (II) Protoporphyrin IX dimethyl ester is used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it effective in targeting cancer cells .
Biology: In biological research, the compound is used to study the role of metalloporphyrins in various biochemical pathways. It serves as a model compound to investigate the interactions between metalloporphyrins and proteins .
Medicine: The compound’s photosensitizing properties are exploited in medical applications, particularly in the treatment of certain types of cancer. It is also used in diagnostic assays to study heme metabolism and related disorders .
Industry: In industrial applications, Zinc (II) Protoporphyrin IX dimethyl ester is used in the development of sensors and catalysts. Its unique chemical properties make it suitable for various catalytic processes and sensor technologies .
Mechanism of Action
Mechanism of Action: Zinc (II) Protoporphyrin IX dimethyl ester exerts its effects primarily through its ability to interact with light and generate reactive oxygen species. Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis in cancer cells .
Molecular Targets and Pathways: The primary molecular targets of Zinc (II) Protoporphyrin IX dimethyl ester are cellular components such as proteins, lipids, and nucleic acids. The generated reactive oxygen species can cause oxidative damage to these targets, leading to cell death. The compound also interacts with various enzymes and proteins involved in heme metabolism and oxidative stress response .
Comparison with Similar Compounds
- Iron (III) Protoporphyrin IX (Heme)
- Magnesium Protoporphyrin IX
- Cobalt Protoporphyrin IX
- Copper Protoporphyrin IX
- Nickel Protoporphyrin IX
Properties
IUPAC Name |
zinc;methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O4.Zn/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUJRSHGJJEZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O4Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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